Fluorene-1-carbonyl chloride

Description

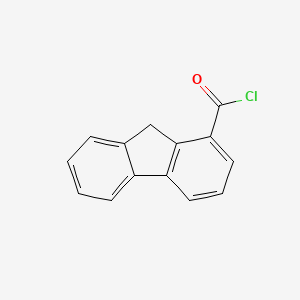

Fluorene-1-carbonyl chloride is a derivative of fluorene, a bicyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring. The carbonyl chloride (–COCl) functional group is attached at the 1-position of the fluorene backbone. This structural configuration confers high electrophilicity to the molecule, enabling its use in nucleophilic acyl substitution reactions, particularly in synthesizing amides, esters, and other derivatives critical to pharmaceutical and polymer industries.

Properties

CAS No. |

55341-64-5 |

|---|---|

Molecular Formula |

C14H9ClO |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

9H-fluorene-1-carbonyl chloride |

InChI |

InChI=1S/C14H9ClO/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2 |

InChI Key |

XPKVREAMGZMEDB-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)Cl |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)Cl |

Other CAS No. |

55341-64-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives like amides, esters, and thioesters.

Key Reagents and Products:

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | Triethylamine, toluene | Fluorene-1-carboxamide | 86% | |

| Alcohols | Methanol, THF | Fluorene-1-carboxylate ester | 92% | |

| Thiols | Pyridine, DCM | Fluorene-1-thioester | 74% |

For example, reaction with 2,4-di-t-pentylphenol in toluene with triethylamine yields esters under mild conditions .

Fluorination Reactions

Fluorine substitution at the carbonyl chloride position has been explored using nucleophilic fluorinating agents.

Mechanistic Pathways:

Example:

| Substrate | Fluorinating Agent | Product | Yield | Conditions |

|---|---|---|---|---|

| Fluorene-1-carbonyl chloride | AgF/Et₃N·3HF | Fluorene-1-carbonyl fluoride | 92% | Acetonitrile, 25°C |

This reaction benefits from dual Sₙ1/Sₙ2 pathways, enhancing efficiency .

Reduction and Oxidation

The carbonyl chloride group can be reduced or oxidized to form alcohols, aldehydes, or carboxylic acids.

Key Transformations:

| Reaction Type | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Reduction | LiAlH₄ | Fluorene-1-methanol | Requires anhydrous conditions | |

| Oxidation | KMnO₄, H₂SO₄ | Fluorene-1-carboxylic acid | Acidic aqueous medium |

Comparative Reactivity

This compound exhibits distinct reactivity compared to similar compounds:

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| Benzoyl chloride | Faster hydrolysis | Lacks fluorene’s stability |

| 4-Azidobenzaldehyde | Click chemistry compatibility | Azide group for cycloaddition |

| Fluorinated azides | Enhanced electrophilicity | Fluorine’s electron-withdrawing effect |

Mechanistic Insights from Spectroscopy

In situ ReactIR studies reveal real-time dynamics during fluorination:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A key structural analog is 1-Phenylcyclopentane-1-Carbonyl Chloride (CAS 17380-62-0, C₁₂H₁₂Cl₂O, MW 243.12900). While both compounds share the reactive carbonyl chloride group, their core aromatic frameworks differ significantly:

- Fluorene-1-carbonyl chloride features a rigid, planar fluorene system, enhancing conjugation and stability.

- 1-Phenylcyclopentane-1-carbonyl chloride incorporates a non-planar cyclopentane ring fused to a phenyl group, introducing steric hindrance and reduced aromatic conjugation compared to fluorene derivatives .

Stability and Handling

- Stability : Cyclopentane-based analogs may exhibit higher susceptibility to ring-strain-induced degradation, whereas fluorene’s fused aromatic system offers superior thermal and oxidative stability.

- Synthetic Challenges : Steric hindrance in 1-phenylcyclopentane-1-carbonyl chloride complicates purification, while fluorene derivatives may face solubility issues in polar solvents.

Table 1: Comparative Properties of this compound and 1-Phenylcyclopentane-1-Carbonyl Chloride

Research Findings and Industrial Relevance

- 1-Phenylcyclopentane-1-Carbonyl Chloride : Cited for its utility in synthesizing chiral intermediates, leveraging its stereochemical flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.